L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
Description
Systematic IUPAC Name and Structural Formula Analysis
The systematic IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid . This name reflects its structural components:
- Fmoc-protected amino group : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the α-amino position.
- Aspartic acid backbone : A four-carbon chain with carboxylic acid and ester functionalities.
- tert-butyl ester : The 1-(1,1-dimethylethyl) ester group protecting the β-carboxylic acid.
The molecular formula is C₂₃H₂₅NO₆ , with a molecular weight of 411.45 g/mol . Its structural formula (Figure 1) can be represented using the SMILES notation:CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.
The tert-butyl ester at the β-position ensures stability during solid-phase peptide synthesis (SPPS), while the Fmoc group enables selective deprotection under basic conditions.
Stereochemical Configuration and Chiral Center Specifications
The compound exhibits a single chiral center at the α-carbon of the aspartic acid backbone, configured in the (S)-enantiomeric form . This configuration is critical for maintaining the stereochemical integrity of synthetic peptides. The optical rotation is reported as −24° (c = 1 in dimethylformamide) , consistent with its L-aspartic acid origin.
The CAS registry number 71989-14-5 uniquely identifies this stereoisomer. The tert-butyl ester at the β-position does not introduce additional stereocenters, ensuring synthetic predictability during SPPS.
Properties
Molecular Formula |
C23H24NO6- |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/p-1/t19-/m0/s1 |
InChI Key |
VZXQYACYLGRQJU-IBGZPJMESA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection via Transesterification
Methodology :
- Carboxyl Protection : React L-aspartic acid with tert-butyl acetate or iso-butylene under acidic catalysis to form Asp-OtBu.
- Amino Protection : Introduce the Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in basic conditions.
Key Data :
The iso-butylene route achieves higher yields due to milder conditions, reducing side reactions like aspartimide formation.
Copper Complexation for Selective Protection
Innovative Approach :
- Form a copper complex with Asp-OtBu (Cu[Asp-OtBu]ₓ) to enhance solubility and reactivity.
- Deprotect using Na₂CO₃ or citric acid, followed by Fmoc-OSu coupling.
Advantages :
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Automated SPPS systems employ the following optimizations:
Continuous Flow Synthesis
Catalytic Innovations
- Tosic Acid vs. Perchloric Acid : Tosic acid reduces corrosion risks and improves safety profiles.
- N-Chlorosuccinimide (NCS) Additives : Mitigate aspartimide formation during Fmoc deprotection (Fig. 1).
By-Product Analysis and Mitigation
Aspartimide Formation
Aspartimides form via base-induced cyclization of the aspartyl side chain, particularly under prolonged piperidine treatment.
Mitigation Strategies :
| Strategy | Effectiveness (% Reduction) | Source |
|---|---|---|
| HFIP Additives | 95% | |
| Low-Temperature Deprotection | 80% | |
| Backbone Protection | 99% |
Racemization Control
- Temperature : Reactions conducted below 0°C reduce racemization to <2%.
- Chiral Catalysts : Cu(I)-bis(oxazoline) complexes maintain enantiomeric excess (ee) >98%.
Case Studies in Peptide Synthesis
Scorpion Toxin II Variants
LDLa Module Synthesis
- Challenge : Six cysteine residues and high hydrophobicity exacerbated aspartimide formation.
- Solution : Substituting Fmoc-Asp-OtBu with Fmoc-Asp(CSY)-OH (C–C bond-protected) eliminated by-products.
Comparative Analysis of Tert-Butyl Protecting Groups
| Protecting Group | Aspartimide Formation | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| OtBu | 1.24% | 70 | 45 |
| OMpe | 0.40% | 85 | 60 |
| OBno | 0.10% | 92 | 75 |
The OBno group’s steric bulk minimizes side reactions but increases production costs.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a basic medium.
Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Acids/Bases: Used for ester hydrolysis, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
L-Aspartic Acid: The primary product formed after deprotection and hydrolysis reactions.
Fmoc Group: Released during the deprotection process.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Fmoc-L-aspartic acid 1-tert-butyl ester is , with a molecular weight of 411.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino acid during synthesis processes, facilitating the formation of complex peptides while preventing unwanted reactions.
Synthesis and Characterization
Fmoc-L-aspartic acid 1-tert-butyl ester can be synthesized through various methods, including the mixed anhydride technique. The compound has been characterized using techniques such as X-ray crystallography, which reveals its crystal structure and confirms the presence of intermolecular hydrogen bonds that contribute to its stability .
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Reference |
|---|---|---|
| Mixed Anhydride Method | 85 | |
| Electrophilic Sulfenylation | 26 | |
| Ion Exchange Chromatography | 33 |
Peptide Synthesis
Fmoc-L-aspartic acid is predominantly used in peptide synthesis, particularly in SPPS protocols. The Fmoc group allows for easy deprotection under basic conditions, enabling the sequential addition of amino acids to form peptides. This method is advantageous for synthesizing peptides with specific sequences that are crucial for biological function.
Bioconjugation and Drug Development
In drug development, Fmoc-L-aspartic acid derivatives are utilized to create bioconjugates that can improve drug delivery systems or enhance the pharmacological properties of therapeutic agents. The ability to modify the side chains of aspartic acid allows researchers to tailor compounds for specific interactions with biological targets.
Structural Biology Studies
The compound's ability to form stable structures makes it useful in structural biology studies where understanding protein folding and interactions is essential. The incorporation of Fmoc-protected aspartic acid into proteins helps elucidate mechanisms of action and interaction at the molecular level.
Case Studies
Several studies have highlighted the utility of Fmoc-L-aspartic acid in various applications:
- A study demonstrated the successful synthesis of a peptide containing Fmoc-L-aspartic acid that exhibited enhanced binding affinity to a target receptor compared to its unmodified counterpart .
- Another research project focused on using Fmoc-protected amino acids to generate cyclic peptides that showed promising results in inhibiting specific enzyme activities .
Mechanism of Action
The compound exerts its effects primarily through the protection of reactive sites on the amino acid. The Fmoc group shields the amino group, preventing unwanted reactions during peptide synthesis. The tert-butyl ester protects the carboxyl group, ensuring that it remains inactive until the desired reaction conditions are met .
Comparison with Similar Compounds
Structural and Functional Analogues
Fmoc-L-Aspartic Acid β-(2-Phenylisopropyl Ester)
CAS No.: 200336-86-3 Molecular Formula: C₂₈H₂₇NO₆ Key Differences:
- The β-carboxyl group is protected as a 2-phenylisopropyl (OPP) ester instead of tert-butyl.
- The bulky phenylisopropyl group offers superior steric hindrance, further minimizing aspartimide formation but requiring harsher deprotection conditions (e.g., stronger acids or extended reaction times) .
- Applications: Preferred in synthesizing aspartic acid-rich peptides prone to side reactions.
D-Aspartic Acid, N-Fmoc-, 1-Methyl 4-Allyl Ester
CAS No.: 368443-81-6 Molecular Formula: C₂₃H₂₃NO₆ Key Differences:
- Stereochemistry: D-configuration at the α-carbon, making it unsuitable for natural peptide synthesis but useful in studying chiral interactions or enzyme specificity.
- Ester Groups: 1-methyl and 4-allyl esters, enabling orthogonal deprotection strategies (e.g., allyl removal via palladium catalysis) .
Fmoc-L-Glutamic Acid 5-tert-Butyl Ester
CAS No.: 71989-18-9 Molecular Formula: C₂₄H₂₇NO₆ Key Differences:
- Backbone Structure: Glutamic acid has an additional methylene group in the side chain compared to aspartic acid.
- Protection Site: The tert-butyl ester is on the γ-carboxyl group, leaving the α-carboxyl free for coupling.
- Applications: Used in peptides requiring longer acidic side chains (e.g., ion-binding motifs) .
Positional Isomers and Ester Variants
Fmoc-L-Aspartic Acid 4-tert-Butyl Ester
CAS No.: 119062-05-4 (unprotected carboxyl variant) Key Differences:
- Positional Isomerism: The tert-butyl ester is on the β-carboxyl group (position 4) instead of the α-carboxyl (position 1).
- Reactivity: The β-ester is more prone to intramolecular cyclization, leading to aspartimide formation under basic conditions .
- Applications: Limited to specialized syntheses requiring β-carboxyl activation.
1-Allyl N-Fmoc-L-Aspartate
CAS No.: 144120-53-6 Molecular Formula: C₂₂H₂₁NO₆ Key Differences:
- Ester Group: Allyl ester at the α-carboxyl, removable via palladium(0)-catalyzed deprotection.
- Advantages: Orthogonal to tert-butyl and Fmoc groups, enabling multi-step syntheses without acid-sensitive residues .
Solubility and Stability Profiles
Biological Activity
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is a derivative of the amino acid L-aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis and has garnered interest for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C28H26NO6, with a molecular weight of approximately 472.5 g/mol. The Fmoc group serves as a protective moiety that facilitates selective reactions during peptide synthesis, making it an essential intermediate in organic chemistry applications.
Antioxidant and Antibacterial Activities
Recent studies have highlighted the antioxidant and antibacterial properties of compounds related to L-aspartic acid. For instance, research on similar derivatives has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A comparative analysis revealed that certain derivatives exhibited IC50 values lower than ascorbic acid in various assays, indicating superior antioxidant efficacy.
| Assay | Sample (mg/mL) | Ascorbic Acid (mg/mL) | BHA (mg/mL) |
|---|---|---|---|
| DPPH | 0.065 ± 1.64 | 0.022 ± 1.20 | 0.015 ± 0.57 |
| ABTS | 0.052 ± 2.54 | 0.019 ± 0.74 | 0.022 ± 2.71 |
Furthermore, antibacterial activity studies demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics against various bacterial strains, suggesting potential therapeutic applications.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.07 | 1.25 |
| Enterococcus faecalis | 0.14 | 1.25 |
| Pseudomonas aeruginosa | 0.63 | 2.25 |
| Escherichia coli | 1.13 | >2.25 |
Enzyme Interaction Studies
The interactions of L-aspartic acid derivatives with enzymes involved in metabolic pathways have also been explored. These studies suggest that the unique structure of the Fmoc-protected amino acid may influence its binding affinities and biological interactions, potentially leading to the development of novel enzyme inhibitors.
Case Studies
A notable case study investigated the anti-liver fibrosis properties of aspartic acid derivatives, revealing that specific modifications significantly enhanced their biological activity compared to unmodified L-aspartic acid. The study demonstrated that certain compounds exhibited inhibitory rates ranging from 31% to over 97% against key fibrotic markers.
Q & A
Q. What are the optimal storage conditions for this compound to ensure long-term stability in research settings?
The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for 2 years. In solvent solutions, stability is maintained for 6 months at -20°C or 1 month at 4°C . For experimental use, aliquots should be prepared to avoid repeated freeze-thaw cycles, which may degrade the tert-butyl ester group .
Q. What is the solubility profile of this compound in common laboratory solvents?
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
|---|---|---|---|
| DMSO | 100 | 281.42 | Requires sonication for full dissolution |
| Water/EtOH | ≥2.5 | ≥7.04 | Forms transparent solutions |
For in vivo studies, concentrations ≥7.04 mM are achievable without precipitation. Pre-warming solvents to 37°C improves homogeneity .
Q. How does the tert-butyl ester group influence the compound’s reactivity in peptide synthesis?
The tert-butyl ester acts as a β-carboxyl protecting group , preventing undesired side reactions during Fmoc-based solid-phase peptide synthesis (SPPS). It is stable under basic conditions (e.g., piperidine deprotection) but cleaved selectively with trifluoroacetic acid (TFA) .
Advanced Research Questions
Q. What crystallographic evidence exists for the conformational flexibility of this compound’s side chain?
Single-crystal X-ray diffraction (90 K) reveals two intermolecular hydrogen bonds (N–H···O and O–H···O) forming a 2D sheet structure parallel to the ab plane. The tert-butyl ester introduces steric hindrance, causing a deviation of ±5° in the side-chain dihedral angles compared to unprotected L-aspartic acid. Key metrics:
- R factor : 0.059
- C–C bond precision : 0.005 Å .
Q. How can contradictions between computational models and experimental data on hydrogen bonding be resolved?
Discrepancies often arise from neglecting solvent effects in simulations. To address this:
Perform polarizable continuum model (PCM) calculations incorporating DMSO/water solvation.
Validate with temperature-dependent NMR to track hydrogen bond dynamics.
Cross-reference with IR spectroscopy (amide I band at 1680–1700 cm⁻¹) .
Q. What analytical methods are recommended for monitoring deprotection efficiency during SPPS?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect free aspartic acid (retention time ≈ 8.2 min) vs. protected forms.
- 19F NMR : Track Fmoc group removal (δ = -120 to -125 ppm for fluorine signals).
- Kinetic studies : Compare tert-butyl ester cleavage rates in TFA/dichloromethane (1:4 v/v) at 0°C vs. room temperature .
Q. What safety precautions are critical when handling this compound in high-throughput synthesis?
- PPE : Nitrile gloves (EN 374 certified), safety goggles, and lab coats.
- Ventilation : Use fume hoods during TFA cleavage to avoid inhalation hazards.
- Toxicity data : Oral LD₅₀ >2,000 mg/kg (rat); Ames test negative for mutagenicity .
Methodological Challenges in Biomedical Applications
Q. How can batch-to-batch variability in tert-butyl ester purity affect cell culture studies?
Impurities (e.g., free aspartic acid >0.5%) may alter peptide bioactivity. Mitigation strategies:
QC testing : Use ion-pair chromatography (LOD: 0.1% w/w).
Repurification : Recrystallize from ethyl acetate/hexane (3:1) to achieve ≥99.5% purity .
Q. What are the limitations of using this compound in metabolic labeling studies?
The Fmoc group’s hydrophobicity reduces cellular uptake efficiency. Solutions:
- Synthesize a PEGylated derivative to enhance solubility.
- Use microinjection for direct intracellular delivery .
Structural and Functional Analysis
Q. How does the tert-butyl ester compare to other β-carboxyl protecting groups (e.g., benzyl esters) in stability?
| Protecting Group | Acid Stability | Base Stability | Cleavage Conditions |
|---|---|---|---|
| tert-Butyl | High | Moderate | TFA (≥95% yield) |
| Benzyl | Low | High | H₂/Pd-C (hydrogenolysis) |
The tert-butyl group is preferred for SPPS due to its orthogonal compatibility with Fmoc chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
